molecular formula C35H56O7 B1171031 Epocholeone CAS No. 162922-31-8

Epocholeone

Cat. No.: B1171031
CAS No.: 162922-31-8
M. Wt: 588.8 g/mol
InChI Key: FHOXQLTVOMNIOR-QZPAGEHASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Epocholeone can be synthesized using a potassium osmate-catalyzed asymmetric dihydroxylation as the key reaction . This method is advantageous due to its low-toxicity reagents, simple operations, and mild conditions. The process does not require chromatography, making it more practical for large-scale production .

Industrial Production Methods

The industrial production of this compound involves the use of similar synthetic routes, with a focus on optimizing reaction conditions to ensure high yield and purity. The use of low-toxicity reagents and mild conditions is crucial to minimize environmental impact and ensure safety during production .

Chemical Reactions Analysis

Types of Reactions

Epocholeone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and applications .

Properties

IUPAC Name

[(1S,2R,4R,5S,7S,11S,12S,15R,16S)-2,16-dimethyl-15-[(1S)-1-[(2R,3R)-3-[(3S)-2-methylpentan-3-yl]oxiran-2-yl]ethyl]-8-oxo-4-propanoyloxy-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-5-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H56O7/c1-9-21(19(4)5)32-31(42-32)20(6)23-12-13-24-22-18-39-33(38)26-16-27(40-29(36)10-2)28(41-30(37)11-3)17-35(26,8)25(22)14-15-34(23,24)7/h19-28,31-32H,9-18H2,1-8H3/t20-,21-,22-,23+,24-,25-,26+,27-,28+,31+,32+,34+,35+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOXQLTVOMNIOR-QZPAGEHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1C(O1)C(C)C2CCC3C2(CCC4C3COC(=O)C5C4(CC(C(C5)OC(=O)CC)OC(=O)CC)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]([C@@H]1[C@H](O1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3COC(=O)[C@@H]5[C@@]4(C[C@H]([C@H](C5)OC(=O)CC)OC(=O)CC)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H56O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162922-31-8
Record name Epocholeone [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162922318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EPOCHOLEONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D84QYK87K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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